4-Methyl-1-(3-phenylpropanoyl)piperidine
Description
4-Methyl-1-(3-phenylpropanoyl)piperidine is a piperidine derivative featuring a 4-methyl group on the piperidine ring and a 3-phenylpropanoyl substituent at the 1-position. Piperidine derivatives are widely studied in medicinal chemistry due to their versatile pharmacological profiles, including anti-cancer, anti-diabetic, and enzyme inhibitory activities . The structural flexibility of piperidine allows for diverse modifications, enabling optimization of bioactivity and pharmacokinetic properties. This compound’s specific substituents—methyl and phenylpropanoyl groups—contribute to its unique interactions with biological targets, such as enzymes and receptors, as demonstrated in molecular docking and activity studies .
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H21NO/c1-13-9-11-16(12-10-13)15(17)8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
InChI Key |
SASBACWFBCBINC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
Piperidine derivatives with variations in substituents exhibit distinct biological activities. Key comparisons include:
Key Findings:
- Repellent Efficacy : 4-Methyl-1-(1-oxo-10-undecylenyl)piperidine provided 73 days of protection at 25 µmol/cm², outperforming DEET (17.5 days) .
- Cholinesterase Inhibition : Replacing piperidine with morpholine reduces inhibitory activity due to weaker interactions with residues like Trp84 and Tyr334 .
Impact of Substituents on Activity
- Aromatic vs. Aliphatic Groups : Planar aromatic substituents (e.g., pyrrole in compound 12) yield IC50 values comparable to piperidine derivatives (1.32 µM), while thiophene or bulky groups diminish activity .
- Sulfonyl vs. Carbonyl Linkers: Sulfonyl-linked derivatives (e.g., 4-methyl-1-(2-naphthylsulfonyl)piperidine) are often synthetic intermediates, whereas carbonyl-linked analogs (e.g., 3-phenylpropanoyl) may enhance target binding via hydrophobic interactions .
Molecular Interactions and Binding Affinity
- Piperidine Orientation : In benzohomoadamantane-based ureas, the piperidine group’s spatial arrangement (left- vs. right-hand orientation) affects binding stability. For example, compound 21 showed a binding affinity of −69.4 kcal/mol, similar to its adamantane counterpart (−68.0 kcal/mol) .
- Sigma-1 Receptor Targeting: Piperidine-containing radiopharmaceuticals like [¹²⁵I]PAB exhibit high affinity (Ki = 6.0 nM) for melanoma cell receptors, enabling tumor imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
